Methyl benzyl(naphthalen-1-yl)carbamate
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Overview
Description
Methyl benzyl(naphthalen-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which combines a benzyl group, a naphthalene ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzyl(naphthalen-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl benzyl(naphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the carbamate group can produce primary amines.
Scientific Research Applications
Methyl benzyl(naphthalen-1-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl benzyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate
Uniqueness
Methyl benzyl(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl benzyl(naphthalen-1-yl)carbamate is a compound belonging to the carbamate class, characterized by its unique structure featuring a methyl group, a benzyl group, and a naphthalen-1-yl group. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of key enzymes involved in neurotransmission. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Synthesis
The molecular formula of this compound is C19H17NO2. The synthesis typically involves the reaction of naphthalene-1-amine with methyl chloroformate in the presence of a base such as triethylamine. This synthesis pathway is crucial for producing the compound for further biological evaluations.
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission, and their inhibition is of therapeutic interest, particularly for conditions like Alzheimer's disease. Studies have shown that certain naphthalene derivatives, including this compound, demonstrate enhanced inhibitory potency compared to established inhibitors such as rivastigmine.
Table 1: Inhibitory Activity of this compound
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 0.25 | AChE |
Rivastigmine | 0.35 | AChE |
Methyl phenylcarbamate | 0.45 | BChE |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity across multiple human cancer cell lines, suggesting its potential as an anticancer agent. For instance, in neuroblastoma and glioblastoma cell lines, the compound demonstrated lower lethal concentrations compared to existing therapies .
Table 2: Cytotoxicity of this compound
Cell Line | LC50 (nM) | Mechanism of Action |
---|---|---|
U87 (Glioblastoma) | 200 | Apoptosis induction |
SK-N-SH (Neuroblastoma) | 150 | Cell cycle arrest in G2/M phase |
The mechanism by which this compound exerts its biological effects involves interaction with target enzymes and potential induction of oxidative stress. Molecular docking studies have predicted favorable binding affinities with cholinesterases, revealing structural determinants that enhance its inhibitory potency.
Study on Neuroblastoma Cells
A study conducted on neuroblastoma cells highlighted the effectiveness of this compound in overcoming chemoresistance. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 150 nM. This study emphasizes the potential application of this compound in developing new therapeutic strategies against resistant cancer types .
Environmental Impact and Toxicity
While evaluating the environmental impact of carbamates, including this compound, it was noted that exposure can lead to cytotoxic effects in mammalian cells. Research has shown that carbamates can induce oxidative stress and DNA damage in various cell types, raising concerns about their safety and environmental persistence .
Properties
CAS No. |
88343-35-5 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
methyl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C19H17NO2/c1-22-19(21)20(14-15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-13H,14H2,1H3 |
InChI Key |
CQZQBMXEKNOVDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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